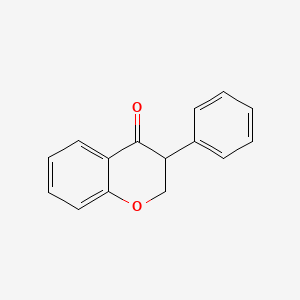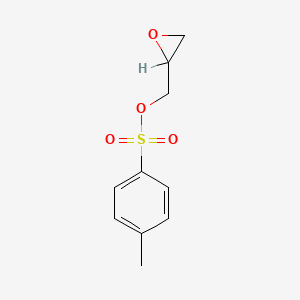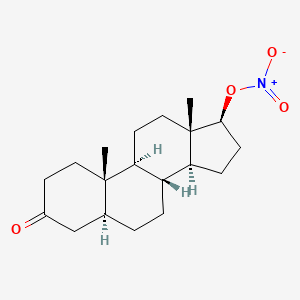
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione
Descripción general
Descripción
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (TDBP-TAZTO) is an emerging brominated flame retardant. It is widely used in several plastic materials, including electric and electronic equipment, musical instruments, and automotive components .
Molecular Structure Analysis
The molecular formula of TDBP-TAZTO is C12H15Br6N3O3 . For more detailed structural information, you may refer to resources like ChemSpider .
Chemical Reactions Analysis
TDBP-TAZTO undergoes photolytic degradation under UV irradiation, following a first-order kinetic model . The photolysis reaction rate constant k and the half-life time t1/2 were calculated to be k = (41±5×10 −3) min −1 and t1/2 = (17±2) min . Nine previously unknown phototransformation products (PTPs) of TDBP-TAZTO were detected under UV irradiation .
Physical And Chemical Properties Analysis
TDBP-TAZTO has a density of 2.3±0.1 g/cm3, a boiling point of 618.8±55.0 °C at 760 mmHg, and a flash point of 328.0±31.5 °C . Its molar refractivity is 113.1±0.3 cm3, and it has 6 H bond acceptors and 9 freely rotating bonds .
Aplicaciones Científicas De Investigación
Application in Flame Retardancy
Tris(2,3-dibromopropyl) isocyanurate: is primarily used as a flame retardant due to its brominated components. It’s widely applied in various industries to enhance fire resistance.
Scientific Field:
Chemical Engineering and Safety Science
Application Summary:
The compound is incorporated into electrical, electronic, musical instruments, and automotive components to prevent fires by inhibiting the combustion process .
Experimental Procedures:
The effectiveness of the compound as a flame retardant is tested by adding it to materials and subjecting these materials to flammability tests, measuring parameters like ignition time and burn rate.
Results:
The presence of this compound in materials significantly increases their resistance to fire, making it a valuable additive in manufacturing fire-safe products.
Environmental Impact Analysis
The compound’s environmental impact is a growing concern due to its persistence and bioaccumulation potential.
Scientific Field:
Environmental Geochemistry
Application Summary:
Studies focus on the compound’s distribution in ecosystems and its accumulation in living organisms, which could have detrimental effects on health and the environment .
Experimental Procedures:
Environmental samples like soil, water, and sediments are analyzed for the presence of the compound using advanced chromatographic and spectrometric techniques.
Results:
The compound has been detected in various environmental matrices, indicating its widespread distribution and the potential for bioaccumulation.
Toxicological Studies
Toxicological research investigates the compound’s effects on living organisms, particularly its potential to disrupt the nervous and endocrine systems.
Scientific Field:
Toxicology and Pharmacology
Application Summary:
The compound is studied for its toxic effects on cellular models, with a focus on oxidative stress and mitochondrial damage as mechanisms of toxicity .
Experimental Procedures:
Cell cultures are exposed to the compound, and various biomarkers of toxicity are measured, such as reactive oxygen species production and cell viability assays.
Results:
The compound has shown to induce oxidative stress leading to apoptosis in neuronal cells, suggesting a risk to the nervous system upon exposure.
Bioindicator Research
The potential of certain organisms to serve as bioindicators for the presence of Tris(2,3-dibromopropyl) isocyanurate in the environment is explored.
Scientific Field:
Ecotoxicology
Application Summary:
Mussels and earthworms have been proposed as bioindicators due to their ability to accumulate the compound and reflect its environmental levels .
Experimental Procedures:
Organisms are collected from different environments, and their tissues are analyzed for the compound’s concentration.
Results:
The levels of the compound in these organisms correlate with environmental concentrations, validating their use as bioindicators.
Analytical Method Development
Developing precise methods for detecting and quantifying the compound in various matrices is crucial for monitoring and research.
Scientific Field:
Analytical Chemistry
Application Summary:
Research is directed towards creating sensitive and accurate analytical methods for the compound’s detection in environmental and biological samples .
Experimental Procedures:
Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are refined for this purpose.
Results:
The developed methods have improved detection limits and reliability, facilitating better monitoring of the compound’s presence and distribution.
Material Science Applications
The compound’s role in enhancing the properties of materials, especially in terms of fire safety, is a significant area of application.
Scientific Field:
Material Science and Engineering
Application Summary:
The compound is added to polymers and textiles to improve their flame retardant properties without compromising material integrity .
Experimental Procedures:
Materials are treated with the compound and subjected to mechanical and thermal tests to evaluate changes in properties.
Results:
Treated materials exhibit improved fire resistance while maintaining their mechanical strength and durability.
Degradation and Remediation Studies
Understanding how to degrade and remediate the compound is essential for mitigating its environmental impact.
Scientific Field:
Environmental Science and Engineering
Application Summary:
Research aims to find effective methods for breaking down the compound in the environment and preventing its accumulation .
Experimental Procedures:
Various degradation techniques, including biological and chemical methods, are tested for their efficacy in decomposing the compound.
Results:
Some methods have shown promise in reducing the compound’s concentration in controlled settings, offering potential pathways for remediation.
Regulatory and Safety Assessments
Regulatory bodies conduct assessments to determine safe levels of the compound in products and the environment.
Scientific Field:
Regulatory Science
Application Summary:
The compound’s safety profile is evaluated to establish guidelines and regulations for its use and disposal .
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-19-10(22)20(5-8(17)2-14)12(24)21(11(19)23)6-9(18)3-15/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPFZNVGSWLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N1C(=O)N(C(=O)N(C1=O)CC(CBr)Br)CC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br6N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052713 | |
| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | |
CAS RN |
52434-90-9 | |
| Record name | Tris(2,3-dibromopropyl) isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52434-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,3-dibromopropyl)isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052434909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known toxic effects of TBC on living organisms?
A1: Research indicates that TBC can induce various toxic effects in different organisms:
- Zebrafish: TBC exposure can cause defects in gas bladder inflation in zebrafish larvae, potentially leading to impaired motility and death. [] It also affects steroidogenesis and disrupts neurosteroid synthesis and release in zebrafish embryos. [, , , ]
- Mice: TBC exposure in mice has been linked to liver and lung damage, including focal necrosis, ballooning degeneration, and mitochondrial degeneration. [] Studies also suggest potential neurotoxic effects and impacts on cognitive function and behavior. [, ]
- Rats: Research in rats has shown that TBC exposure can lead to cognitive impairment and depression-like behaviors, potentially through mechanisms involving oxidative stress, inflammation, and neuronal damage in the hippocampus. [, ]
- In vitro studies: TBC has been shown to affect cell viability and induce apoptosis in various cell lines, including mouse spermatogenic cells and human lung adenocarcinoma cells. [, ]
Q2: How widespread is TBC in the environment, and what are the potential sources of contamination?
A2: TBC has been detected in various environmental matrices near manufacturing and recycling plants, including river water, sediments, soil, and biota. [, ] Studies have identified the following potential sources and pathways of TBC contamination:
- Industrial discharge: Effluents from facilities handling and manufacturing TBC can be significant point sources of contamination. []
- Atmospheric transport: TBC has a relatively high octanol-air partition coefficient (Koa), indicating potential for long-range atmospheric transport and deposition. []
Q3: What are the environmental concerns related to TBC?
A3: TBC raises several environmental concerns:
- Bioaccumulation: TBC has a high octanol-water partition coefficient (Kow), indicating a potential to accumulate in organisms and potentially biomagnify up the food chain. []
- Toxicity: As previously discussed, TBC has demonstrated toxic effects on various organisms, including fish, rodents, and in vitro cell models. [, , , , , , , , , , , ]
Q4: What analytical methods are used to detect and quantify TBC in environmental and biological samples?
A4: Several analytical techniques are employed to identify and measure TBC:
- Gas chromatography coupled with mass spectrometry (GC-MS): This is a common and sensitive method for detecting and quantifying TBC in various matrices. []
- Liquid chromatography coupled with mass spectrometry (LC-MS): This technique offers high sensitivity and selectivity for analyzing TBC in complex samples. []
- Electrochemical immunosensors: Researchers have developed highly sensitive electrochemical immunosensors for the rapid detection of TBC. []
- Photoelectrochemical immunoassays: These methods utilize photoactive materials and antibodies to detect TBC with high sensitivity. []
Q5: What is the molecular formula and weight of TBC?
A5: The molecular formula of TBC is C9H6Br6N3O3, and its molecular weight is 697.6 g/mol.
Q6: How does TBC interact with biological systems to exert its toxic effects?
A6: TBC's mechanisms of action are not fully understood but current research suggests the following:
- Endocrine disruption: TBC exhibits anti-estrogenic and anti-androgenic properties, potentially by interfering with hormone receptor binding and disrupting steroidogenesis. [, , , , , ]
- Oxidative stress: TBC exposure has been linked to increased oxidative stress in various tissues and cell types, which can damage cellular components and contribute to its toxic effects. [, , ]
- Mitochondrial dysfunction: TBC has been shown to cause mitochondrial damage, potentially through oxidative stress and other mechanisms, which can impair cellular energy production and contribute to cell death. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



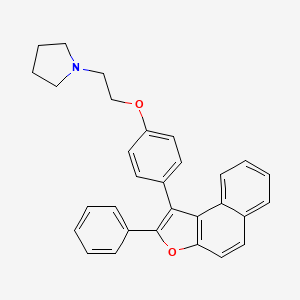

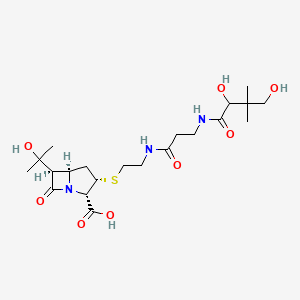
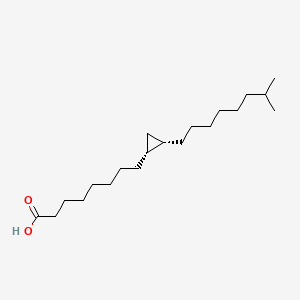
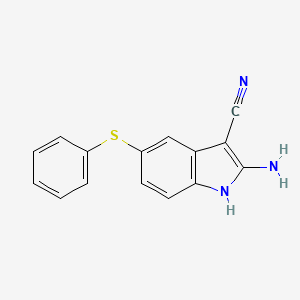

![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)


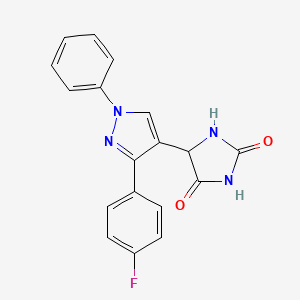
![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)
